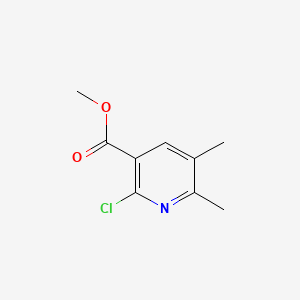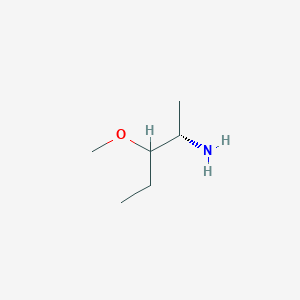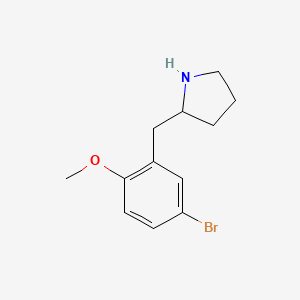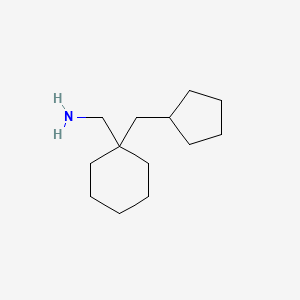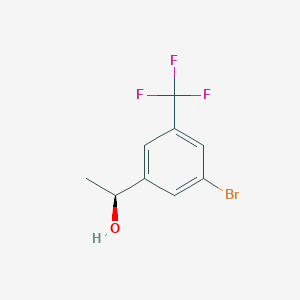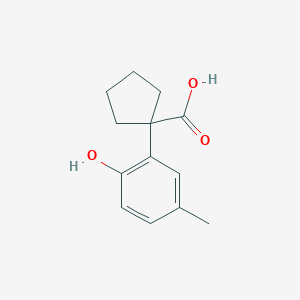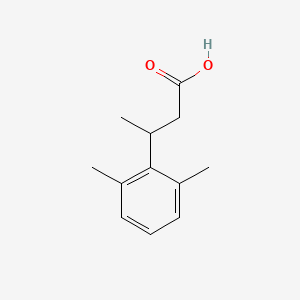
3-(2,6-dimethylphenyl)butanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Dimethylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 2,6-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dimethylphenyl)butanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,6-dimethylbenzene (xylene) with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production scale.
化学反应分析
Types of Reactions
3-(2,6-Dimethylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-(2,6-dimethylphenyl)butanone or this compound derivatives.
Reduction: Formation of 3-(2,6-dimethylphenyl)butanol.
Substitution: Formation of halogenated derivatives of this compound.
科学研究应用
3-(2,6-Dimethylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2,6-dimethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(2,6-Dimethylphenyl)propanoic acid
- 3-(2,6-Dimethylphenyl)pentanoic acid
- 3-(2,6-Dimethylphenyl)hexanoic acid
Comparison
3-(2,6-Dimethylphenyl)butanoic acid is unique due to its specific chain length and substitution pattern, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities.
属性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC 名称 |
3-(2,6-dimethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O2/c1-8-5-4-6-9(2)12(8)10(3)7-11(13)14/h4-6,10H,7H2,1-3H3,(H,13,14) |
InChI 键 |
FPRYRJJBUOSZGH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)C(C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13601436.png)
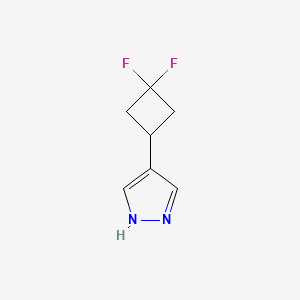
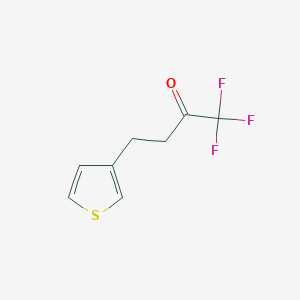
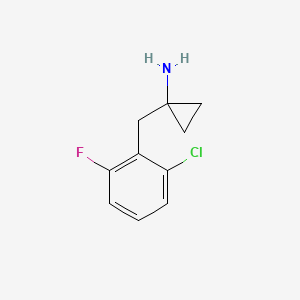
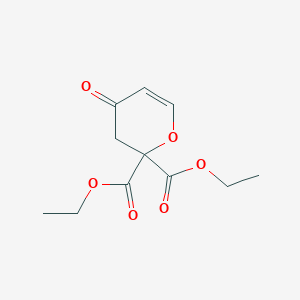
![1-[1-(2-Phenylethyl)cyclopentyl]methanamine](/img/structure/B13601486.png)

